3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid hydrochloride
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Overview
Description
3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid hydrochloride is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the prop-2-enoic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the imidazole ring .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to 3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid hydrochloride but without the prop-2-enoic acid group.
Histidine: An amino acid containing an imidazole ring, similar in structure but with different functional groups.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness
This compound is unique due to its specific combination of the imidazole ring and the prop-2-enoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h2-5H,1H3,(H,10,11);1H/b3-2+; |
InChI Key |
CZRFTYVUTLJNRW-SQQVDAMQSA-N |
Isomeric SMILES |
CN1C=NC=C1/C=C/C(=O)O.Cl |
Canonical SMILES |
CN1C=NC=C1C=CC(=O)O.Cl |
Origin of Product |
United States |
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